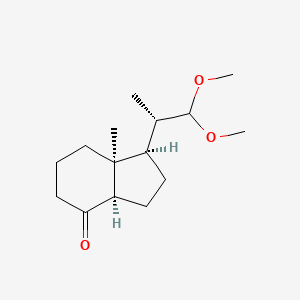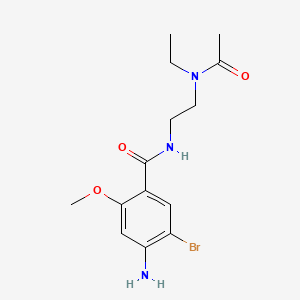
5-Hydroxy-1-(3-methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-1-(3-methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)decan-3-one is a complex organic compound featuring a hydroxyl group, a methoxy group, and a tetrahydropyran-2-yl ether group attached to a decanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-(3-methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)decan-3-one typically involves multiple steps, including the protection of hydroxyl groups, etherification, and subsequent deprotection. One common approach involves the use of tetrahydropyran (THP) as a protecting group for hydroxyl functionalities. The reaction conditions often include the use of acid catalysts such as p-toluenesulfonic acid in dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1-(3-methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)decan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group results in an alcohol.
Scientific Research Applications
5-Hydroxy-1-(3-methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)decan-3-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-(3-methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)decan-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Hydroxy-1-(3-methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)decan-3-one is unique due to its combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities. The presence of the tetrahydropyran-2-yl ether group, in particular, distinguishes it from other similar compounds and enhances its utility in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C22H34O5 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
5-hydroxy-1-[3-methoxy-4-(oxan-2-yloxy)phenyl]decan-3-one |
InChI |
InChI=1S/C22H34O5/c1-3-4-5-8-18(23)16-19(24)12-10-17-11-13-20(21(15-17)25-2)27-22-9-6-7-14-26-22/h11,13,15,18,22-23H,3-10,12,14,16H2,1-2H3 |
InChI Key |
HRSHHVJCQQBBSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)OC2CCCCO2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


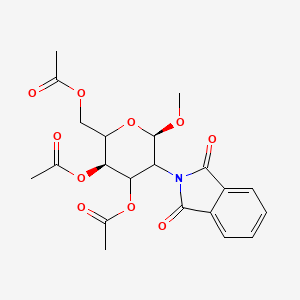

![(4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride](/img/structure/B13862210.png)
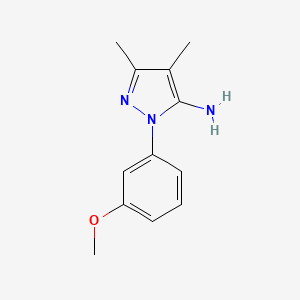
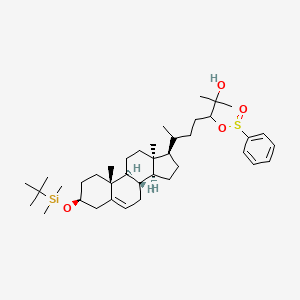
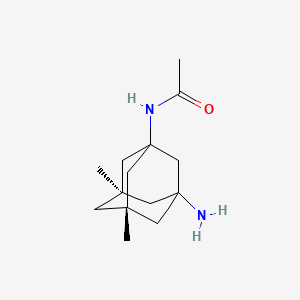
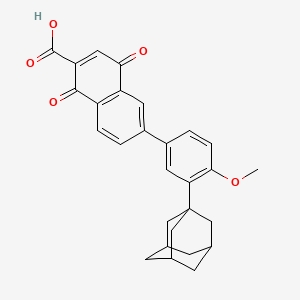
![(2R,3R,4R,5S,6R,8S,10R,11R,13S)-5-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-6,11,12,13-tetrahydroxy-3-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,6,8,10,12-hexamethyl-9-oxopentadecanoic acid](/img/structure/B13862251.png)
![N-[6-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-thieno[3,2-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B13862254.png)
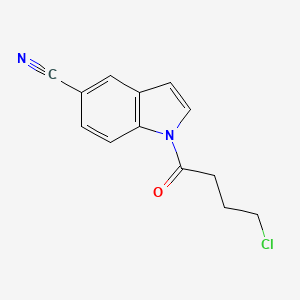
![2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13862268.png)

